Ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C8H12N4O2. It belongs to the class of pyrimidine derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two amino groups at positions 2 and 4, a methyl group at position 6, and an ethyl ester group at position 5 of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
Ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interfere with nucleic acid synthesis, leading to its potential use as an antiviral or anticancer agent .
Comparison with Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Similar structure but with a phenyl group instead of a methyl group.
2,4-Diamino-6-methylpyrimidine: Lacks the ethyl ester group at position 5.
2,4-Diamino-5-methylpyrimidine: Similar but with a methyl group at position 5 instead of an ethyl ester.
Uniqueness: Ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate is unique due to the presence of both amino groups and an ethyl ester group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H12N4O2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H12N4O2/c1-3-14-7(13)5-4(2)11-8(10)12-6(5)9/h3H2,1-2H3,(H4,9,10,11,12) |
InChI Key |
ZKAWTDCHGFVDEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1N)N)C |
Origin of Product |
United States |
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